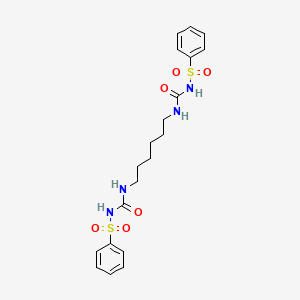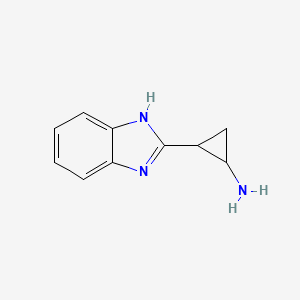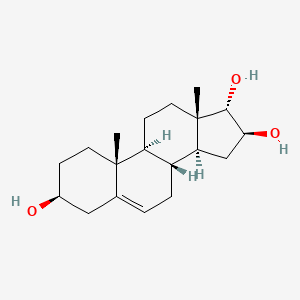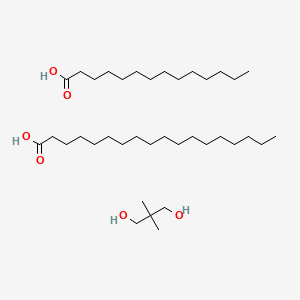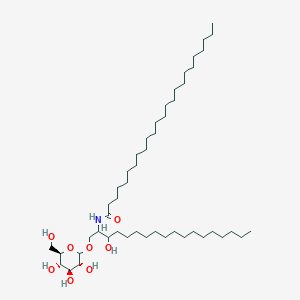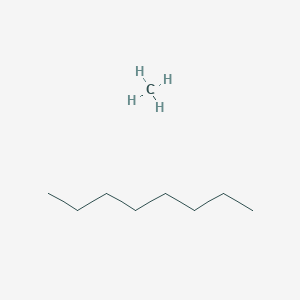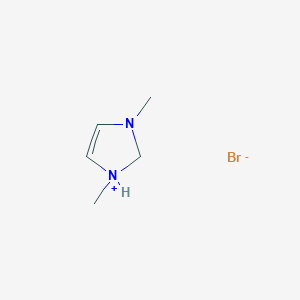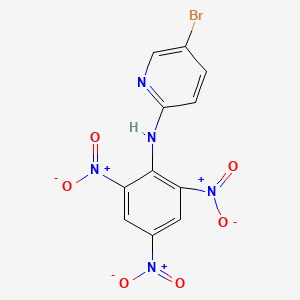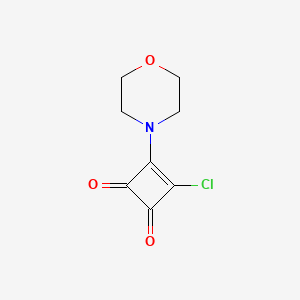
3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- is a chemical compound with a unique structure that includes a cyclobutene ring, a dione group, a chlorine atom, and a morpholine ring
Preparation Methods
The synthesis of 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- typically involves the reaction of cyclobutene-1,2-dione with appropriate chlorinating agents and morpholine. The reaction conditions often include the use of solvents such as ethanol and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of cyclobutene derivatives with altered functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- include:
3-Cyclobutene-1,2-dione, 3-chloro-4-(phenylamino)-: This compound has a phenylamino group instead of a morpholine ring.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: This compound has methoxy groups replacing the chlorine and morpholine.
The uniqueness of 3-Cyclobutene-1,2-dione, 3-chloro-4-(4-morpholinyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
68239-27-0 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
3-chloro-4-morpholin-4-ylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H8ClNO3/c9-5-6(8(12)7(5)11)10-1-3-13-4-2-10/h1-4H2 |
InChI Key |
MRSXFXHLKHAXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)

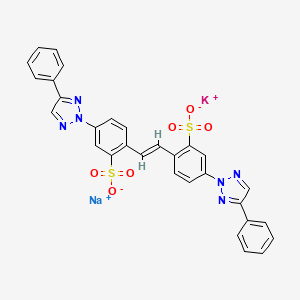
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

